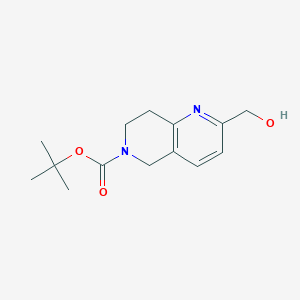
tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Decomposition Technologies
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : Research has identified synthetic phenolic antioxidants (SPAs), similar in structure to tert-butyl compounds, in various environmental matrices. These compounds, including butylated hydroxytoluene (BHT) and others, have been found in indoor dust, outdoor air particulates, sea sediment, and river water. Studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. Future research directions include the investigation of novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether (MTBE) in Cold Plasma Reactor : A study on the decomposition of MTBE, a compound structurally related to tert-butyl compounds, demonstrates the feasibility of using radio frequency (RF) plasma reactors for environmental remediation. This technology offers an alternative method for decomposing and converting MTBE into less harmful compounds, indicating potential applications for the decomposition of related tert-butyl compounds (Hsieh et al., 2011).
Biodegradation and Environmental Fate
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater : This review summarizes current knowledge on the biodegradation and fate of ETBE, an ether oxygenate similar to tert-butyl compounds, in soil and groundwater. The study highlights microorganisms capable of degrading ETBE, suggesting potential bioremediation approaches for related compounds (Thornton et al., 2020).
Review of MTBE Biodegradation and Bioremediation : This review presents evidence of MTBE biotransformation under aerobic and anaerobic conditions and discusses the metabolic pathway involving key intermediates such as tert-butyl alcohol (TBA). The review also covers bioremediation techniques, which could be applicable to the degradation of related tert-butyl compounds (Fiorenza & Rifai, 2003).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . It’s also worth noting that the compound may undergo various chemical reactions, including hydroxylation .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Result of Action
It’s known that the tert-butyl group can be used in chemical transformations, potentially leading to various molecular and cellular effects .
Eigenschaften
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-12-10(8-16)4-5-11(9-17)15-12/h4-5,17H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYRXYXLWYKNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

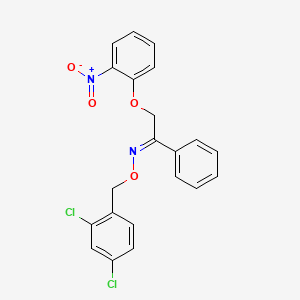
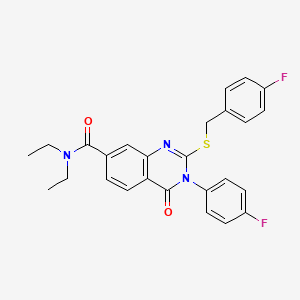
![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)
![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)
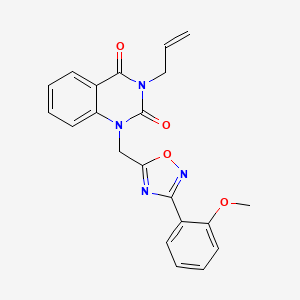
![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)
![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)
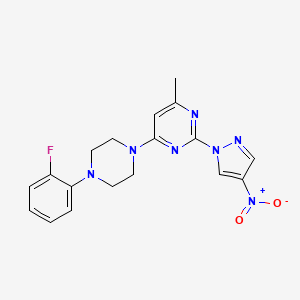
![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)
![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)
